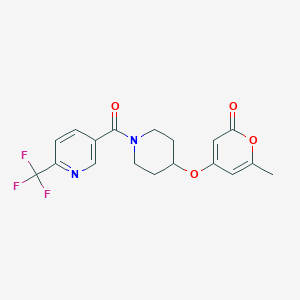
6-methyl-4-((1-(6-(trifluoromethyl)nicotinoyl)piperidin-4-yl)oxy)-2H-pyran-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-methyl-4-((1-(6-(trifluoromethyl)nicotinoyl)piperidin-4-yl)oxy)-2H-pyran-2-one is a useful research compound. Its molecular formula is C18H17F3N2O4 and its molecular weight is 382.339. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 6-methyl-4-((1-(6-(trifluoromethyl)nicotinoyl)piperidin-4-yl)oxy)-2H-pyran-2-one , identified by its CAS number 1787880-92-5 , is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C18H17F3N2O4 with a molecular weight of 382.3 g/mol . The presence of trifluoromethyl and piperidine moieties suggests potential interactions with biological targets, making it a candidate for further investigation in medicinal chemistry.
Biological Activity Overview
Research indicates that this compound exhibits several notable biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, particularly against certain bacterial strains.
- Antiparasitic Activity : Evidence shows potential efficacy against malaria parasites, similar to other compounds in its class.
- Neuroprotective Effects : The piperidine derivative may interact with neuroreceptors, indicating possible applications in neurodegenerative diseases.
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Modulation : The compound may act as an agonist or antagonist at various neurotransmitter receptors, influencing neurological pathways.
- Enzyme Inhibition : It could inhibit specific enzymes involved in metabolic pathways, thus affecting cellular functions.
- Membrane Interaction : The hydrophobic regions of the molecule suggest it may interact with lipid membranes, impacting cell permeability and signaling pathways.
Antimicrobial Activity
A study evaluated the antimicrobial effects of various derivatives similar to this compound, highlighting its potential against resistant bacterial strains. The results indicated a significant reduction in bacterial growth when tested in vitro, suggesting a promising avenue for antibiotic development.
Antimalarial Efficacy
In vivo studies demonstrated that related compounds effectively suppressed Plasmodium falciparum growth in murine models. The treated mice exhibited prolonged survival rates and reduced parasitemia levels, supporting the hypothesis that this class of compounds could be developed into effective antimalarial agents.
Neuroprotective Properties
Research into the neuroprotective effects revealed that the compound could modulate neurotransmitter levels, potentially offering therapeutic benefits in conditions like Alzheimer’s disease. The mechanism appears to involve the regulation of oxidative stress and inflammation pathways.
Data Summary Table
| Property | Value |
|---|---|
| CAS Number | 1787880-92-5 |
| Molecular Formula | C18H17F3N2O4 |
| Molecular Weight | 382.3 g/mol |
| Antimicrobial Activity | Effective against resistant strains |
| Antimalarial Activity | Significant in murine models |
| Neuroprotective Effects | Modulates neurotransmitter levels |
Propriétés
IUPAC Name |
6-methyl-4-[1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl]oxypyran-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N2O4/c1-11-8-14(9-16(24)26-11)27-13-4-6-23(7-5-13)17(25)12-2-3-15(22-10-12)18(19,20)21/h2-3,8-10,13H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJDRYEYTOAQHGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CCN(CC2)C(=O)C3=CN=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














